molecular formula C19H14N4O3 B5547151 N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B5547151
M. Wt: 346.3 g/mol
InChI Key: QOOZAJKRBANUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic quinazoline derivative designed for research applications. The compound features a quinazolin-4-amine core, a well-established pharmacophore in medicinal chemistry, substituted with a furan-2-ylmethyl group and a 4-nitrophenyl moiety at the 2-position. Quinazoline derivatives are extensively investigated for their diverse biological activities and have shown significant potential as kinase inhibitors, antimicrobial agents, and anticancer compounds . The incorporation of the furan ring, a privileged heterocyclic structure in drug discovery, is known to contribute favorably to a compound's binding affinity and pharmacokinetic profile . The specific role of the 4-nitrophenyl group is a key subject of research, potentially influencing electronic properties, receptor binding, or serving as a synthetic intermediate. Researchers are exploring this compound primarily within hit-to-lead optimization campaigns and as a chemical tool for probing biological pathways. Its structural features make it a valuable candidate for screening against various disease targets, and it is intended for use in established in vitro assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-23(25)14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(22-18)20-12-15-4-3-11-26-15/h1-11H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOZAJKRBANUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: Starting with 2-aminobenzamide, the quinazoline core is formed through a cyclization reaction with an appropriate aldehyde or ketone.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the quinazoline intermediate is treated with a nitrating agent such as nitric acid.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the nitrophenyl-quinazoline intermediate reacts with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and nitrophenyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

The quinazoline scaffold, to which N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine belongs, is known for a wide range of pharmacological properties. These include:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The compound's structure may allow it to interact with specific molecular targets involved in cancer progression. Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Compounds containing the quinazoline moiety have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can effectively combat antibiotic-resistant strains of bacteria, making them promising candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Quinazolines have also been recognized for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains, indicating potential for new antibiotic development.
Anti-inflammatory EffectsExhibited reduced inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is believed to play a crucial role in binding to the active site of enzymes, while the quinazoline core may interact with other regions of the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents (Position 2/4) Biological Activity (Target) Key Finding Reference
Target Compound 4-Nitrophenyl / Furan-2-ylmethyl Not explicitly reported Hypothesized H4/antimicrobial
VUF10499 () 6-Chloro / Furan-3-ylmethyl H4 receptor (pKi = 8.12) Dual H1/H4 activity
24a () Trifluoromethoxyphenyl / Phenethyl Antimycobacterial (MIC = 0.5 µg/mL) High metabolic stability
Compound 8 () 7-Chloro / Pyridin-2-ylmethyl Antibacterial (MIC = 2 µg/mL) Gram-negative specificity

Research Findings and Implications

Electron-Withdrawing Groups : The 4-nitrophenyl group enhances binding to electron-deficient pockets in enzymes (e.g., kinases) but may increase cytotoxicity via nitroreductase activation .

Heterocyclic Substituents : Furan improves solubility over thiophene but reduces metabolic stability due to oxidative susceptibility. Pyridine enhances target engagement via hydrogen bonding .

Antimicrobial vs. Receptor Activity : Nitro-substituted quinazolines are prioritized for antimicrobial applications, while piperazine/morpholine derivatives are optimized for receptor modulation .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C13_{13}H11_{11}N3_3O
Molecular Weight: 225.25 g/mol
CAS Number: 34116-16-0

The compound features a quinazoline core with a furan moiety and a nitrophenyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Adenosine A2A Receptor Antagonism : This compound acts as an antagonist at the adenosine A2A receptor, which is implicated in several physiological processes and diseases, including neurodegenerative disorders and cancer .
  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Quinazoline derivatives are known for their ability to inhibit EGFR, a receptor that is overexpressed in many cancers. The presence of electron-withdrawing groups in the structure enhances this inhibitory activity .
  • Cytotoxic Mechanisms : The compound may exert cytotoxic effects through various pathways, including the inhibition of DNA repair mechanisms and modulation of cell signaling pathways involved in tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar quinazoline derivatives:

Activity IC50 Value (μM) Cell Lines/Target Reference
EGFR Inhibition0.37 - 1.0Various cancer cell lines
Adenosine A2A Receptor AntagonismNot specifiedNeurodegenerative disease models
Cytotoxicity0.096 - 1.63MCF7 (breast), A549 (lung)
Anti-inflammatoryNot specifiedVarious inflammatory models

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit potent anticancer effects against various cell lines, including breast (MCF7) and lung (A549) cancers. The presence of nitro and furan groups enhances their interaction with target proteins like EGFR .
  • Neuroprotective Effects : Studies suggest that antagonism of the adenosine A2A receptor may provide therapeutic benefits in conditions such as Parkinson's disease, where modulation of adenosine signaling is crucial.
  • Synthetic Approaches : The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors like 2-furancarboxaldehyde and 2-aminoaniline.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The quinazoline ring’s electron-deficient nature facilitates substitution at the 4-position. The reaction involves:

  • Activation : Chloride leaves as a good leaving group.

  • Nucleophilic Attack : The furan-2-ylmethylamine attacks the electrophilic carbon.

  • Deprotonation : The intermediate forms a stable amine product .

Suzuki Cross-Coupling

For introducing aryl groups (e.g., 4-nitrophenyl):

  • Boronate Formation : A boronic acid (e.g., 4-nitrophenylboronic acid) is prepared.

  • Palladium-Mediated Coupling : The quinazoline core reacts with the boronic acid under microwave irradiation or thermal conditions .

Structural and Analytical Characterization

Key methods for confirming the compound’s structure and purity include:

Technique Key Observations
1H NMR Peaks for NH (9–12 ppm), aromatic protons (6–9 ppm), and furan protons (~6–7 ppm)
IR Spectroscopy Absorption bands for NH (3300–3400 cm⁻¹), C=S (1290 cm⁻¹), and nitro groups (1540 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 370.4 (consistent with molecular formula C₂₂H₁₈N₄O₂)

Hydrolysis

The compound may undergo hydrolysis under acidic/basic conditions, leading to ring-opening or amide cleavage.

Reduction

Nitro groups can be reduced to amines using catalytic hydrogenation or reagents like NaBH₄, altering biological activity .

Enzymatic Interactions

As a potential anticancer agent, the compound may inhibit enzymes like dihydrofolate reductase or kinases through hydrogen bonding and π-π stacking .

Research Findings and Challenges

  • Selectivity : Despite potent enzyme inhibition, challenges include improving selectivity against off-target kinases .

  • ADME Properties : Further optimization is needed to enhance solubility and metabolic stability .

  • Cytotoxicity : Demonstrated in vitro and in vivo efficacy in lung cancer models, warranting further preclinical testing .

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine, and how are intermediates characterized?

The synthesis typically involves sequential substitutions on the quinazoline core. For example, a urea intermediate is first prepared by reacting 2-chloro-4-nitroquinazoline with furfurylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) . Key intermediates are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) to confirm bond formation and purity . Reaction progress is monitored via TLC, and yields are optimized by controlling temperature (70–90°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

Essential techniques include:

  • 1H NMR^1 \text{H NMR}: Identifies aromatic protons (δ 7.5–8.5 ppm for nitro-phenyl), furan protons (δ 6.2–7.4 ppm), and amine NH signals (δ ~5.5 ppm, broad) .
  • MS (ESI/HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine/nitrogen content .
  • IR Spectroscopy: Detects nitro group stretches (~1520 cm1^{-1}) and C-N vibrations (~1350 cm1^{-1}) .

Q. What biological activities are associated with quinazoline derivatives like this compound?

Quinazolines are known for apoptosis induction (via caspase-3 activation) and receptor modulation (e.g., histamine H4_4R inverse agonism) . The furan and nitro groups may enhance binding to hydrophobic pockets in target proteins, as seen in analogs with anti-inflammatory and anticancer activities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Perform dose-response curves (IC50_{50}/EC50_{50}) in multiple cell lines .
  • Validate target engagement using competitive binding assays or CRISPR-knockout models .
  • Cross-validate with orthogonal techniques (e.g., SPR for binding affinity, Western blotting for apoptotic markers) .

Q. What strategies optimize the synthesis yield of this compound?

Yield optimization involves:

  • Catalyst screening: Use Pd catalysts for Ullmann-type couplings if aryl-amine bonds are problematic .
  • Solvent selection: High-boiling solvents (e.g., DMSO) improve reaction homogeneity but require careful temperature control to avoid decomposition .
  • Purification: Employ flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) to separate regioisomers .

Q. How do substituents (furan, nitro groups) influence the compound’s QSAR?

  • Nitro group: Enhances electron-withdrawing effects, stabilizing quinazoline π-π interactions with receptor aromatic residues .
  • Furan moiety: Introduces steric bulk and hydrogen-bonding capacity, critical for histamine H4_4R selectivity in analogs .
  • 3D-QSAR models (e.g., CoMFA/CoMSIA) can map electrostatic and steric fields to predict activity cliffs .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

Challenges include:

  • Twinning: Nonmerohedral twinning (observed in similar quinazolines) requires data integration using programs like SHELXL .
  • Disorder: Flexible furan or nitro groups may require constrained refinement or partial occupancy modeling .
  • Hydrogen bonding: N–H⋯N interactions form inversion dimers, necessitating Hirshfeld surface analysis to confirm packing motifs .

Q. Which in vivo models are suitable for studying this compound’s anti-inflammatory or anticancer potential?

  • Anti-inflammatory: Rat carrageenan-induced paw edema or LPS-induced cytokine release models, with dose comparisons to H4_4R reference ligands .
  • Anticancer: Xenograft models using apoptosis-sensitive cell lines (e.g., HCT-116 for colorectal cancer), monitoring tumor volume and caspase-3 activation .

Methodological Notes

  • Contradictory spectral data: If NMR signals overlap (e.g., furan vs. quinazoline protons), use 13C^{13} \text{C}-DEPT or 2D techniques (HSQC, HMBC) for unambiguous assignment .
  • Low bioactivity: Modify the nitro group to sulfonamide or cyano substituents to enhance solubility and target affinity, as demonstrated in related quinazolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.